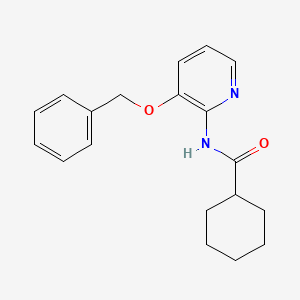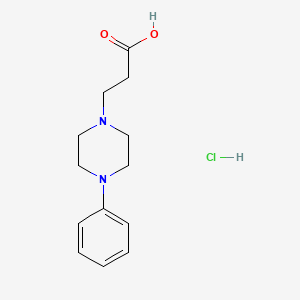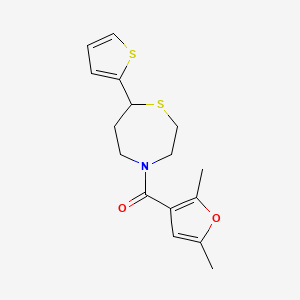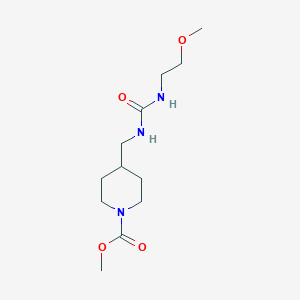
N-(3-phenylmethoxypyridin-2-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-phenylmethoxypyridin-2-yl)cyclohexanecarboxamide (PMPC) is a small molecule that has been used in a variety of scientific research applications. It has been studied for its potential use in drug development, as well as its biochemical and physiological effects.
Scientific Research Applications
PET Tracers for Imaging Serotonin 5-HT1A Receptors
One significant application involves the development of new PET tracers for imaging serotonin 5-HT1A receptors, a key target for studying neuropsychiatric disorders. For instance, the study by Gonzalo García et al., (2014) introduced a cyclohexanecarboxamide derivative as a reversible, selective, and high-affinity 5-HT1A receptor antagonist. This compound exhibited high brain uptake, slow brain clearance, and stability, indicating its promise as a PET radioligand for improved in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders.
Synthesis and Characterization of Novel Compounds
Another area of application is the synthesis and characterization of novel cyclohexanecarboxamide derivatives for potential therapeutic or material applications. For example, Cemal Koray Özer et al., (2009) synthesized a series of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives and characterized them using various spectroscopic techniques. The study demonstrated the potential of these compounds for further exploration in material science or drug development.
Exploration of Novel Synthesis Methods
Research also extends into exploring novel synthesis methods for producing related compounds. For instance, B. L. Tran et al., (2014) reported on copper-catalyzed reactions of alkanes with simple amides, sulfonamides, and imides to form N-alkyl products, showcasing an innovative approach to functionalization at various C-H bonds.
properties
IUPAC Name |
N-(3-phenylmethoxypyridin-2-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-19(16-10-5-2-6-11-16)21-18-17(12-7-13-20-18)23-14-15-8-3-1-4-9-15/h1,3-4,7-9,12-13,16H,2,5-6,10-11,14H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHCNIWJGGHEOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C=CC=N2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2650497.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide](/img/structure/B2650502.png)



![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide](/img/structure/B2650507.png)




![6-(2,3-Dimethylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2650517.png)

